molecular formula C9H8ClNO2 B8354531 4-Chloromethyl-2-(5-methyl-2-furyl)oxazole

4-Chloromethyl-2-(5-methyl-2-furyl)oxazole

Cat. No. B8354531
M. Wt: 197.62 g/mol
InChI Key: FEDCFGMPHJOIJU-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 47, 5-methyl-2-furancarboxamide was allowed to react with 1,3-dichloroacetone to give 4-chloromethyl-2-(5-methyl-2-furyl)oxazole. The yield was 38%. Recrystallization from diethyl ether-hexane gave. Colorless needles, mp 93-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]([NH2:9])=[O:8])=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12]([CH2:14]Cl)=O>>[Cl:10][CH2:11][C:12]1[N:9]=[C:7]([C:5]2[O:6][C:2]([CH3:1])=[CH:3][CH:4]=2)[O:8][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C=1OC(=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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